molecular formula C18H22N2O3S2 B15032696 4-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid

4-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid

Cat. No.: B15032696
M. Wt: 378.5 g/mol
InChI Key: SGJLFPWANRLALC-QINSGFPZSA-N
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Description

4-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a diethylamino group, and a butanoic acid moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound and a thiol to form the thiazolidinone ring.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

4-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents.

    Sulfonylureas: These compounds have a similar sulfur-containing moiety but differ in their overall structure.

Uniqueness

4-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

4-[(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C18H22N2O3S2/c1-3-19(4-2)14-9-7-13(8-10-14)12-15-17(23)20(18(24)25-15)11-5-6-16(21)22/h7-10,12H,3-6,11H2,1-2H3,(H,21,22)/b15-12-

InChI Key

SGJLFPWANRLALC-QINSGFPZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O

Origin of Product

United States

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